(Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a phenyl group
Mechanism of Action
Mode of Action
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is known to participate in the Suzuki–Miyaura cross-coupling reaction, which could potentially affect various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable precursor under controlled conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The major products are substituted amides and nitriles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases .
Medicine
In medicine, this compound is being explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of conditions such as cancer and inflammatory diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(2-methoxyphenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide
- (2Z)-2-chloro-3-(4-methoxyphenyl)-N-phenyl-2-propenamide
Uniqueness
(Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a higher degree of selectivity in its interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-5-3-2-4-15(16)13-8-6-12(7-9-13)10-14(11-18)17(19)20/h2-10H,1H3,(H2,19,20)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXUWDZSLQFTTK-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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